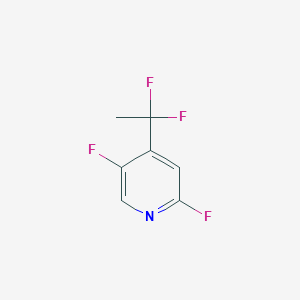

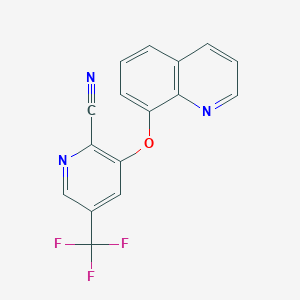

4-(1,1-Difluoroethyl)-2,5-difluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This usually includes the compound’s IUPAC name, common names, structural formula, and molecular formula.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.科学的研究の応用

Late-stage difluoromethylation

- Scientific Field : Organic Chemistry

- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

1,1-Difluoroethylation of arylboronic acids

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry and related fields. 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material, is viewed as an ideal 1,1-difluoroethylating reagent .

- Methods of Application : A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl for the synthesis of (1,1-difluoroethyl)arenes has been disclosed .

- Results or Outcomes : The synthesis of such compounds is generally accomplished by two strategies: one is the transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, such as nucleophilic fluorination of ketones or their derivatives, dihydrofluorination of terminal arynes, and benzylic C–H fluorination; the other is the direct introduction of a CF2CH3 moiety onto aromatic rings, including nucleophilic, electrophilic and radical 1,1-difluoroethylation .

4-(1,1-Difluoroethyl)acetophenone

- Scientific Field : Organic Synthesis

- Summary of Application : 4-(1,1-Difluoroethyl)acetophenone is a chemical compound with the formula C10H9F3O. It can be used as a building block in organic synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, it would involve reactions that utilize the acetophenone moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

4-(1,1-Difluoroethyl)benzonitrile

- Scientific Field : Medicinal Chemistry

- Summary of Application : 4-(1,1-Difluoroethyl)benzonitrile is a chemical compound that can be used as an intermediate in the synthesis of various pharmaceutical compounds .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. It could involve reactions that utilize the benzonitrile moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

4-(1,1-difluoroethyl)-α,α-dimethyl-Benzenemethanol

- Scientific Field : Organic Chemistry

- Summary of Application : 4-(1,1-difluoroethyl)-α,α-dimethyl-Benzenemethanol is a chemical compound that can be used as a building block in organic synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. It could involve reactions that utilize the benzenemethanol moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

Optical Properties of 4-(1,1-Difluoroethyl)-benzothiazolo

- Scientific Field : Materials Chemistry

- Summary of Application : Organic molecules with hybridized local and charge transfer (HLCT) characters have attracted attention because of their potential in the field of two-photon fluorescence imaging and light-emitting diodes (LEDs) .

- Methods of Application : The 4-(1,1-difluoroethyl)-benzothiazolo molecule is studied through various spectroscopy tests to explore the solvent-dependent photo-physical properties in the mono-disperse system and temperature-dependent photoluminescence behavior in the aggregation state system .

- Results or Outcomes : The monodisperse molecule shows apparent two-photon fluorescence properties and its absorption section enhances with solvent polarity owing to the intramolecular charge transfer (ICT) process .

Michael Addition of H-Phosphonates

- Scientific Field : Organic Chemistry

- Summary of Application : The review discusses recent achievements in the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors .

- Methods of Application : The use of various Michael donors allows the construction of different carbon-heteroatom bonds .

- Results or Outcomes : The phospha-Michael addition is the intensively developed field and attracts much attention of the synthetic chemists in recent years .

(β-Diazo-α,α-Difluoroethyl)Phosphonates

- Scientific Field : Organic Chemistry

- Summary of Application : We elaborate a method for the generation of (2-diazo-1,1-difluoroethyl)phosphonates from (β-amino-α,α-difluoroethyl)phosphonates as precursors and their application as masked carbenes in coupling reactions with sulfonic acids under photochemical conditions .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

Safety And Hazards

This involves the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.

将来の方向性

This involves potential applications and areas of future research for the compound.

特性

IUPAC Name |

4-(1,1-difluoroethyl)-2,5-difluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRZVGBMJBQIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoroethyl)-2,5-difluoropyridine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)

![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)

![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384606.png)

![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)